N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide
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Description
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H24ClN3O4S2 and its molecular weight is 409.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. When this compound binds to the D4 receptor, it can alter the receptor’s behavior, leading to changes in the cell .
Biochemical Pathways
The D4 dopamine receptor is involved in various biochemical pathways. Dopamine receptors typically play a role in regulating mood, reward, and motor control among other functions .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
As a ligand for the d4 dopamine receptor, it likely influences the functions regulated by this receptor, such as mood, reward, and motor control .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O4S2/c1-2-11-24(20,21)17-6-12-25(22,23)19-9-7-18(8-10-19)15-5-3-4-14(16)13-15/h3-5,13,17H,2,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQGFFNWUJYOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.